molecular formula C13H16O5 B130280 Methyl 3,4,5-trimethoxycinnamate CAS No. 7560-49-8

Methyl 3,4,5-trimethoxycinnamate

Cat. No. B130280
CAS RN: 7560-49-8
M. Wt: 252.26 g/mol
InChI Key: KLXHCGFNNUQTEY-AATRIKPKSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to methyl 3,4,5-trimethoxycinnamate has been explored in the literature. For instance, the synthesis of ethyl 4-(3,4,5-trimethoxycinnamoyl) piperazinyl acetate has been described, which involves the use of labeled carbon ([2,5-14C] piperazine) to trace the synthesis pathway . This method could potentially be adapted for the synthesis of methyl 3,4,5-trimethoxycinnamate by modifying the ester group and the piperazine moiety.

Molecular Structure Analysis

While the molecular structure of methyl 3,4,5-trimethoxycinnamate is not directly analyzed in the provided papers, the structure of a related compound, methyl 4-hydroxycinnamate, has been studied using high-resolution spectroscopy . The research on methyl 4-hydroxycinnamate reveals that the molecule can adopt multiple conformations with similar spectroscopic properties, which could suggest that methyl 3,4,5-trimethoxycinnamate may also exhibit conformational flexibility.

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specific to methyl 3,4,5-trimethoxycinnamate. However, the synthesis of related compounds involves reactions such as bromination and aldehyde formation . These reactions are crucial for building the cinnamate structure and could be relevant to the chemical reactions that methyl 3,4,5-trimethoxycinnamate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3,4,5-trimethoxycinnamate are not directly reported in the provided papers. However, the pharmacological investigation of trimethoxycinnamamides, which are structurally similar, did not show significant effects on the cardiovascular, somatic, visceral, or central nervous system . This could imply that methyl 3,4,5-trimethoxycinnamate might also exhibit low pharmacological activity in these systems. Additionally, the spectroscopic study of methyl 4-hydroxycinnamate indicates that water complexation can significantly affect the spectroscopic properties of the compound , which might be extrapolated to suggest that methyl 3,4,5-trimethoxycinnamate could also interact with solvents in a way that alters its spectroscopic profile.

Scientific Research Applications

Metabolism and Biochemical Properties

Methyl 3,4,5-trimethoxycinnamate (MTC) has been studied for its metabolic and biochemical properties in various biological systems. Meyer and Scheline (1972) investigated the metabolism of 3,4,5-trimethoxycinnamic acid and related compounds in rats, revealing metabolic reactions such as hydrogenation, O-demethylation, and O-methylation (Meyer & Scheline, 1972). Donnelly and Dagley (1981) explored the bacterial degradation of 3,4,5-trimethoxycinnamic acid, highlighting its role in methanol production (Donnelly & Dagley, 1981).

Anti-Inflammatory and Antioxidant Effects

Olajide et al. (2020) evaluated the anti-inflammatory effects of synthetic MTC in macrophages and found that it suppressed various inflammatory markers and enhanced antioxidant activities (Olajide et al., 2020).

Potential in Treating Arrhythmias

Zhao et al. (2013) studied the electrophysiological effects of MTC on rabbit ventricular myocytes, indicating its potential in treating arrhythmias by inhibiting L-type calcium currents (Zhao et al., 2013).

Cholinesterase Inhibitory Activity

Kos et al. (2021) synthesized a series of 3,4,5-trimethoxycinnamates and tested them for inhibitory activity against acetylcholinesterase and butyrylcholinesterase, revealing potential applications in neurological disorders (Kos et al., 2021).

Applications in Traditional Medicine

Studies by Leem and Oh (2015) and Kawashima et al. (2004) have shown that MTC derived from traditional herbal medicine exhibits sedative effects and can ameliorate stress-induced anxiety and depression (Leem & Oh, 2015); (Kawashima et al., 2004).

Depigmenting Activity

Kang et al. (2003) synthesized compounds containing 3,4,5-trimethoxycinnamate and evaluated their depigmenting effect and cytotoxicity, indicating potential applications in dermatology (Kang et al., 2003).

properties

IUPAC Name

methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-15-10-7-9(5-6-12(14)17-3)8-11(16-2)13(10)18-4/h5-8H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXHCGFNNUQTEY-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001289631
Record name Methyl (E)-3,4,5-trimethoxycinnamate
Source EPA DSSTox
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Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methyl 3,4,5-trimethoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Methyl 3,4,5-trimethoxycinnamate

CAS RN

20329-96-8, 7560-49-8
Record name Methyl (E)-3,4,5-trimethoxycinnamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20329-96-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamic acid, 3,4,5-trimethoxy-, methyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (E)-3,4,5-trimethoxycinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20329-96-8
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Record name Methyl 3,4,5-trimethoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

99 - 100 °C
Record name Methyl 3,4,5-trimethoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
130
Citations
Z Zhao, M Fang, D Xiao, M Liu, N Fefelova… - Biological and …, 2013 - jstage.jst.go.jp
3, 4, 5-Trimethoxycinnamic acid (TMCA), methyl 3, 4, 5-trimethoxycinnamate (M-TMCA) and p-methoxycinnamic acid (PMCA) have been identified as the major bioactive components in …
Number of citations: 24 www.jstage.jst.go.jp
OA Olajide, IS Akande… - …, 2020 - Springer
Methyl 3,4,5-trimethoxycinnamate (MTC) is a bioactive natural phenylpropanoid. We evaluated anti-inflammatory effects of synthetic MTC in RAW264.7 macrophages and RAW264.7–…
Number of citations: 11 link.springer.com
J Shin, H Lee, S Ahn, WS Jeong, CT Kim… - Journal of Applied …, 2022 - papersearch.net
In this study, derivatives of trimethoxybenzene were investigated as inhibitors of melanogenesis. We examined the effects of methyl 3,4,5-trimethoxybenzoate (MTB), ethyl 3,4,5-…
Number of citations: 2 papersearch.net
Z Zhao, H Song, J Xie, T Liu, X Zhao, X Chen… - European journal of …, 2019 - Elsevier
TMCA (3,4,5-trimethoxycinnamic acid) ester and amide are privileged structural scaffolds in drug discovery which are widely distributed in natural products and consequently produced …
Number of citations: 39 www.sciencedirect.com
D Castro‐Vazquez… - Chemical Biology & …, 2022 - Wiley Online Library
Phenolic acids represent a large collection of phytochemical molecules present in the plant kingdom; they have an important role as epigenetic regulators, particularly as inhibitors of …
Number of citations: 1 onlinelibrary.wiley.com
PA Kroon, CB Faulds, C Brézillon… - European journal of …, 1997 - Wiley Online Library
We have used methyl esters of phenylalkanoic acids to probe the active site of two esterases (FAE‐III and CinnAE) from Aspergillus niger. Only methyl 4‐hydroxy‐3‐methoxycinnamate …
Number of citations: 85 febs.onlinelibrary.wiley.com
JC Jung, S Moon, D Min, WK Park… - Chemical biology & …, 2013 - Wiley Online Library
A series of 3,4,5‐trimethoxycinnamic acid derivatives was prepared and evaluated for antinarcotic effects on morphine dependence in mice and binding affinities on serotonergic …
Number of citations: 16 onlinelibrary.wiley.com
Y Ikeya, K SUGAMA, M Okada… - Chemical and …, 1991 - jstage.jst.go.jp
Four new phenolic glycosides, tenuifolisides A (1), B (2), C (3), and D (4) together with a known phenolic glyciside, β-D-(3-O-sinapoyl)-fructofuranosyl-α-D-(6-O-sinapoyl)-…
Number of citations: 98 www.jstage.jst.go.jp
A Quek, NK Kassim, A Ismail, MAM Latif, K Shaari… - Molecules, 2020 - mdpi.com
The present study investigated the antidiabetic properties of the extracts and fractions from leaves and stem bark of M. glabra based on dipeptidyl peptidase-4 (DPP-4) and α-Amylase …
Number of citations: 8 www.mdpi.com
J Zhang, J Xie, Y Liang, Y Li, Y Zhang, C Wang… - Biomedicine & …, 2022 - Elsevier
3,6′-disinapoylsucrose (DISS) is a bioactive oligosaccharide ester derived from Polygalae Radix. This study aims to explore the anxiolytic effects of DISS and further reveal the …
Number of citations: 4 www.sciencedirect.com

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